REACTION_CXSMILES
|
C[C:2]1([CH2:7][CH2:8][C:9]#[C:10][CH2:11][CH2:12][CH2:13][C:14]#N)[O:6]CC[O:3]1.N.[OH2:17].[CH3:18]CO>[OH-].[Na+]>[O:17]=[C:14]([CH3:18])[CH2:13][CH2:12][C:11]#[C:10][CH2:9][CH2:8][CH2:7][C:2]([OH:3])=[O:6] |f:4.5|
|
Name
|
2-(methyl)-2-(7-cyano-3-heptynyl)-1,3-dioxolane
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)CCC#CCCCC#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(20 hours)
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with 3-200 ml portions of ether
|
Type
|
STIRRING
|
Details
|
to stir 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The acid solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC#CCCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |